molecular formula C9H9N3 B13542636 3-methyl-5-(1H-pyrazol-4-yl)pyridine

3-methyl-5-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13542636
M. Wt: 159.19 g/mol
InChI Key: CDBGJRRWIYKUNP-UHFFFAOYSA-N
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Description

3-methyl-5-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine-5-carboxaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-5-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(1H-pyrazol-4-yl)pyridine
  • 3-methyl-4-(1H-pyrazol-4-yl)pyridine
  • 3-methyl-5-(1H-pyrazol-3-yl)pyridine

Uniqueness

3-methyl-5-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group and the pyrazole ring can significantly affect the compound’s interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-methyl-5-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-2-8(4-10-3-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12)

InChI Key

CDBGJRRWIYKUNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CNN=C2

Origin of Product

United States

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